{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol
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Overview
Description
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C14H12Cl2O2 It is a derivative of benzyl alcohol, where the benzyl group is substituted with two chlorine atoms and an oxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol typically involves the reaction of 2,4-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the phenol group of the hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Reduction: Formation of 4-[(2,4-dichlorobenzyl)oxy]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiseptic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with similar antiseptic properties.
4-Hydroxybenzaldehyde: A precursor used in the synthesis of {4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol.
Benzyl alcohol: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both the dichlorobenzyl and oxyphenyl groups, which confer specific chemical and biological properties. Its dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7,17H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSAETVNYHUOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376955 |
Source
|
Record name | {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400825-70-9 |
Source
|
Record name | {4-[(2,4-dichlorobenzyl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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